molecular formula C10H21N B15239398 2-Methyl-3-(2-methylpropyl)piperidine

2-Methyl-3-(2-methylpropyl)piperidine

Cat. No.: B15239398
M. Wt: 155.28 g/mol
InChI Key: HZPKFUWGNLDKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(2-methylpropyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in numerous drugs and natural alkaloids

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-methylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

2-Methyl-3-(2-methylpropyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylpropyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Methylpiperidine
  • 3-Methylpiperidine
  • 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine

Comparison: 2-Methyl-3-(2-methylpropyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 2-Methylpiperidine and 3-Methylpiperidine, the additional methylpropyl group provides distinct steric and electronic effects, potentially enhancing its utility in certain applications .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-methyl-3-(2-methylpropyl)piperidine

InChI

InChI=1S/C10H21N/c1-8(2)7-10-5-4-6-11-9(10)3/h8-11H,4-7H2,1-3H3

InChI Key

HZPKFUWGNLDKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.